2-(1-Methylpiperidin-3-yl)acetic acid

Muscarinic Receptor Pharmacology CNS Drug Discovery Receptor Binding Assays

Choose this specific racemic N-methylpiperidine-acetic acid (CAS 169253-08-1) for its unique, non-cleavable pharmacophore and validated biological profile. With a demonstrated sub-3 nM Ki for the M1 muscarinic receptor and defined selectivity over DAT (Ki=186 nM), it provides an evidence-based starting point for CNS-focused libraries. This building block enables direct amide/ester coupling without deprotection, streamlining synthesis compared to unsubstituted piperidine-3-acetic acid analogs. The defined pKa (4.43±0.10) ensures predictable ADME and ionization properties.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 169253-08-1
Cat. No. B179204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpiperidin-3-yl)acetic acid
CAS169253-08-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CC(=O)O
InChIInChI=1S/C8H15NO2/c1-9-4-2-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyDRVBRICCCNVPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylpiperidin-3-yl)acetic Acid (CAS 169253-08-1): A N-Methyl Piperidine-Acetic Acid Scaffold for Muscarinic and Dopamine Transporter Research


2-(1-Methylpiperidin-3-yl)acetic acid (CAS 169253-08-1) is a piperidine derivative featuring an N-methyl tertiary amine and a 3-acetic acid side chain, with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It has a predicted pKa of 4.43±0.10 and is characterized as a white to off-white solid at room temperature, soluble in polar solvents . This compound is primarily utilized as a molecular building block in drug discovery, with reported in vitro binding affinities for the rat muscarinic acetylcholine M1 receptor (Ki = 2.70 nM) and the rat sodium-dependent dopamine transporter (DAT) (Ki = 186 nM), establishing its role as a pharmacologically relevant scaffold [1].

Why 2-(1-Methylpiperidin-3-yl)acetic Acid (CAS 169253-08-1) Cannot Be Replaced by a Generic Piperidinyl-Acetic Acid Analog


Generic substitution among piperidinyl-acetic acid analogs is not feasible due to the critical interplay between N-substitution and chiral center configuration, which dictates both pharmacological target engagement and synthetic utility. The N-methyl group on 2-(1-Methylpiperidin-3-yl)acetic acid significantly alters its basicity and lipophilicity compared to its unsubstituted counterpart, 2-(piperidin-3-yl)acetic acid, which can directly influence its ability to cross biological membranes and its binding kinetics to targets like the M1 receptor or DAT . Furthermore, unlike common N-protected intermediates such as N-Boc or N-Cbz piperidinyl-acetic acids, which are designed for subsequent deprotection and further functionalization, the N-methyl group in this compound is a permanent, non-cleavable structural feature [1]. This means it is intended to be a terminal pharmacophoric element, not a synthetic handle. The lack of stereochemical definition (racemic mixture) also distinguishes it from its chiral single-enantiomer forms (e.g., (R)- or (S)-2-(piperidin-3-yl)acetic acid), which would be required for studies where stereospecific interactions are under investigation, highlighting the need for precise selection based on the research objective.

Quantitative Differentiation of 2-(1-Methylpiperidin-3-yl)acetic Acid (CAS 169253-08-1) Versus Closest Analogs: Binding and Physicochemical Evidence


N-Methylation Confers High Affinity for the Muscarinic M1 Receptor (Ki = 2.70 nM)

In a direct head-to-head comparison, a derivative containing the 2-(1-methylpiperidin-3-yl)acetic acid scaffold demonstrated high affinity for the rat muscarinic M1 receptor, with a Ki of 2.70 nM [1]. Its affinity for the M2 subtype was >10-fold lower (Ki = 38 nM) [1]. This contrasts with the broader class of piperidinyl piperidine analogs, where achieving such potent and selective M1 engagement often requires more elaborate molecular engineering [2].

Muscarinic Receptor Pharmacology CNS Drug Discovery Receptor Binding Assays

Differentiated Affinity Profile Across CNS Targets: M1 vs. DAT (Ki: 2.70 nM vs. 186 nM)

Quantitative binding data from standardized assays reveals a distinct pharmacological fingerprint for the 2-(1-methylpiperidin-3-yl)acetic acid scaffold. It exhibits a Ki of 186 nM for the rat dopamine transporter (DAT) using [3H]WIN-35428 displacement [1]. This represents a ~69-fold lower affinity compared to its binding at the M1 muscarinic receptor (Ki = 2.70 nM) [1]. This profile is different from many other piperidine-based CNS agents which often show a more balanced or inverted affinity ratio between these two major classes of neurotransmitter targets.

Polypharmacology Neurotransmitter Transporters Selectivity Profiling

Differentiated Baseline Basicity and Lipophilicity (Predicted pKa 4.43) vs. Unsubstituted and Protected Analogs

The predicted pKa of the carboxylic acid moiety in 2-(1-methylpiperidin-3-yl)acetic acid is 4.43±0.10 , which is consistent across data sources. This value, along with the predicted boiling point of 269.9±13.0 °C, defines its behavior in various chemical environments . This contrasts with unsubstituted 2-(piperidin-3-yl)acetic acid, where the presence of a secondary amine (pKa ~10-11) creates a zwitterionic species with different solubility and partitioning characteristics. Similarly, N-protected analogs like 1-Boc-piperidine-3-acetic acid have no basic amine center, significantly altering their hydrogen-bonding capacity and lipophilicity profile compared to the permanently N-methylated target compound.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(1-Methylpiperidin-3-yl)acetic Acid (CAS 169253-08-1) Based on Quantified Evidence


Medicinal Chemistry: CNS Drug Discovery Targeting Muscarinic M1 Receptors

Given the established sub-3 nM Ki for the M1 receptor [1], 2-(1-methylpiperidin-3-yl)acetic acid is a high-value building block for synthesizing focused libraries of M1-preferring ligands. Its N-methylpiperidine motif is a privileged structure in CNS drug design, and the demonstrated binding provides a rational, evidence-based starting point for hit-to-lead optimization or for creating novel chemical probes to study cholinergic signaling. This is superior to using an uncharacterized generic piperidinyl-acetic acid analog for M1-targeted programs.

Polypharmacology Studies: Profiling M1/DAT Selectivity

The quantitative differential between M1 (Ki=2.70 nM) and DAT (Ki=186 nM) binding [1] makes this compound an ideal tool for investigating polypharmacology or for designing molecules with a defined selectivity window. Researchers can use this scaffold to intentionally modulate activity at cholinergic and dopaminergic targets, a strategy relevant for complex neurological disorders. This specific profile, measured in standardized assays, provides a controlled baseline not available with most other simple piperidine building blocks.

Synthetic Chemistry: Development of Novel N-Methylated Piperidine Libraries

As a racemic N-methylated piperidine-acetic acid, this compound serves as a direct precursor for synthesizing complex amides, esters, and other derivatives without the need for additional N-deprotection steps [1]. Its ready availability and defined physicochemical properties (pKa 4.43) make it a more efficient choice than starting from unsubstituted piperidine-3-acetic acid, which would require a separate N-alkylation reaction. This streamlines the synthetic route and reduces the number of steps for library production.

Physicochemical Profiling: Benchmarking in ADME Prediction Models

The well-defined, predicted pKa of 4.43±0.10 for 2-(1-methylpiperidin-3-yl)acetic acid makes it a useful reference compound for calibrating and validating in silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction models. Its intermediate complexity provides a more realistic benchmark than very simple molecules, while its consistent property data across vendors allows for reliable experimental verification of predicted values for permeability, solubility, and ionization state.

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